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Compound of Interest

Compound Name: 7-Fluoro-1-methyl-1H-indazole

Cat. No.: B1463827 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
7-Fluoro-1-methyl-1H-indazole is a fluorinated heterocyclic compound of significant interest in

medicinal chemistry and drug discovery. The indazole scaffold is a well-established

pharmacophore, and the introduction of a fluorine atom at the 7-position, along with N-

methylation, can profoundly influence the molecule's physicochemical properties, such as

metabolic stability, lipophilicity, and binding affinity to biological targets. As a Senior Application

Scientist, this guide provides an in-depth analysis of the expected spectroscopic data (NMR,

IR, and MS) for this compound, offering a framework for its unambiguous identification and

characterization. While a comprehensive public spectral database for this specific molecule is

not readily available, this guide synthesizes data from related structures and foundational

spectroscopic principles to provide a robust predictive analysis.

The structural nuances of 7-Fluoro-1-methyl-1H-indazole, particularly the interplay between

the pyrazole and benzene rings as modified by the electron-withdrawing fluorine and the

electron-donating methyl group, give rise to a unique spectroscopic fingerprint. Understanding

this fingerprint is paramount for researchers engaged in the synthesis, purification, and

application of this and similar molecules.
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The foundational step in interpreting spectroscopic data is a thorough understanding of the

molecule's structure.

Caption: Molecular structure of 7-Fluoro-1-methyl-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 7-Fluoro-1-methyl-1H-indazole, ¹H, ¹³C, and ¹⁹F NMR are essential.

Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural

elucidation.
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Sample Preparation

Dissolve 5-10 mg in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6)

Transfer to a 5 mm NMR tube

Instrumentation

Use a high-field NMR spectrometer (≥400 MHz)

Utilize probes capable of ¹H, ¹³C, and ¹⁹F detection

Data Acquisition

¹H NMR: Standard pulse sequence, sufficient scans for good S/N

¹³C NMR: Proton-decoupled (e.g., PENDANT, DEPT) for multiplicity information

¹⁹F NMR: Proton-decoupled or coupled, referenced to an external standard (e.g., CFCl3)

Data Processing

Fourier transform, phase correction, and baseline correction

Reference spectra to residual solvent peak or TMS

Spectral Analysis

Integration of ¹H signals

Measurement of coupling constants (J-values)

2D NMR (COSY, HSQC, HMBC) for unambiguous assignments

Click to download full resolution via product page

Caption: Standard workflow for NMR data acquisition and analysis.
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¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and

their neighboring atoms.

Table 1: Predicted ¹H NMR Data for 7-Fluoro-1-methyl-1H-indazole

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.0 - 8.2 d 1H H-3

~ 7.4 - 7.6 dd 1H H-4

~ 7.0 - 7.2 t 1H H-5

~ 6.8 - 7.0 dd 1H H-6

~ 4.1 - 4.3 s 3H N-CH₃

Causality Behind Predictions:

H-3: This proton is on the pyrazole ring and is expected to be the most deshielded aromatic

proton due to its proximity to the electronegative nitrogen atoms.

Aromatic Protons (H-4, H-5, H-6): The fluorine atom at C-7 will exert a through-space and

through-bond electronic effect, influencing the chemical shifts of the adjacent protons. The

coupling patterns (doublet of doublets, triplet) arise from spin-spin coupling with neighboring

protons and the fluorine atom.

N-CH₃: The methyl group attached to the nitrogen is in a relatively shielded environment and

will appear as a singlet.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for 7-Fluoro-1-methyl-1H-indazole
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Chemical Shift (δ, ppm) Assignment

~ 150 - 160 (d, ¹JCF) C-7

~ 140 - 145 C-3a

~ 135 - 140 C-3

~ 125 - 130 C-7a

~ 120 - 125 C-5

~ 115 - 120 (d, ²JCF) C-6

~ 110 - 115 (d, ²JCF) C-4

~ 35 - 40 N-CH₃

Causality Behind Predictions:

C-7: The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-

fluorine coupling constant (¹JCF) and will be significantly deshielded.

C-4 and C-6: These carbons will show smaller two-bond carbon-fluorine couplings (²JCF).

Quaternary Carbons (C-3a, C-7a): These carbons will not appear in a DEPT-135 spectrum

and can be identified through HMBC correlations.

N-CH₃: The methyl carbon will be in the aliphatic region.

¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom.

Predicted Data: The ¹⁹F NMR spectrum is expected to show a single signal, likely a multiplet

due to coupling with neighboring protons (H-6). The chemical shift will be in the characteristic

range for an aryl fluoride.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
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Experimental Protocol: IR Spectroscopy

Sample Preparation

Place a small amount of neat sample on the ATR crystal

Instrumentation

Use a Fourier Transform Infrared (FTIR) spectrometer

Data Acquisition

Scan the mid-IR range (4000-400 cm⁻¹)

Collect a background spectrum

Spectral Analysis

Identify characteristic absorption bands

Correlate bands to functional groups

Click to download full resolution via product page
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Caption: General workflow for acquiring an ATR-FTIR spectrum.

Table 3: Predicted IR Absorption Bands for 7-Fluoro-1-methyl-1H-indazole

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium C-H stretching (aromatic)

2950 - 2850 Medium C-H stretching (methyl)

1620 - 1580 Strong C=C stretching (aromatic ring)

1500 - 1450 Strong C=N stretching (pyrazole ring)

1250 - 1150 Strong C-F stretching

800 - 700 Strong C-H bending (out-of-plane)

Causality Behind Predictions:

The aromatic C-H and C=C stretching vibrations are characteristic of the indazole ring

system.

The C-F stretch is typically a strong and distinct band in the fingerprint region.

The out-of-plane C-H bending bands can provide information about the substitution pattern

of the benzene ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Experimental Protocol: Mass Spectrometry
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Sample Preparation

Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile)

Instrumentation

Utilize an appropriate ionization technique (e.g., ESI, EI)

Use a high-resolution mass analyzer (e.g., TOF, Orbitrap)

Data Acquisition

Scan a suitable mass range to include the molecular ion

Spectral Analysis

Identify the molecular ion peak (M⁺ or [M+H]⁺)

Analyze the fragmentation pattern

Confirm elemental composition with high-resolution data

Click to download full resolution via product page

Caption: A typical workflow for mass spectrometry analysis.
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Predicted Data:

Molecular Ion: The exact mass of 7-Fluoro-1-methyl-1H-indazole (C₈H₇FN₂) is 150.0593. A

high-resolution mass spectrometer should detect a peak at or very close to this value (as

[M+H]⁺ at 151.0672 in ESI).

Key Fragmentation Pathways:

Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 135.

Loss of HCN from the pyrazole ring.

Retro-Diels-Alder type fragmentation of the indazole system.

[C₈H₇FN₂]⁺˙
m/z = 150

[C₇H₄FN₂]⁺
m/z = 135

- •CH₃

[C₇H₆F]⁺
m/z = 109

- HCN

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 7-Fluoro-1-methyl-1H-indazole.

Conclusion
The comprehensive spectroscopic analysis of 7-Fluoro-1-methyl-1H-indazole, integrating ¹H,

¹³C, and ¹⁹F NMR, IR, and MS data, provides a robust toolkit for its unequivocal identification

and characterization. While experimental data for this specific molecule is not widely published,

the predictive analysis presented in this guide, based on established principles and data from

analogous structures, offers a reliable framework for researchers. The detailed experimental

protocols and the rationale behind the interpretation of the spectral data are intended to

empower scientists in their synthetic and medicinal chemistry endeavors involving this and

related fluorinated indazole scaffolds.
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To cite this document: BenchChem. [Spectroscopic Characterization of 7-Fluoro-1-methyl-
1H-indazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1463827#spectroscopic-data-nmr-ir-ms-of-7-fluoro-1-
methyl-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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